Benzyl-(4-bromo-2-chlorobenzyl)amine
Description
Properties
Molecular Formula |
C14H13BrClN |
|---|---|
Molecular Weight |
310.61 g/mol |
IUPAC Name |
N-[(4-bromo-2-chlorophenyl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C14H13BrClN/c15-13-7-6-12(14(16)8-13)10-17-9-11-4-2-1-3-5-11/h1-8,17H,9-10H2 |
InChI Key |
MOWNARJFFWCIPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
Benzyl-(4-bromo-2-chlorobenzyl)amine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its halogenated structure allows for various nucleophilic substitution reactions, making it a valuable precursor in the development of pharmaceuticals and agrochemicals. For instance, it is utilized in the synthesis of functionalized amino acids and other derivatives that exhibit biological activity .
Biological Research
Study of Biological Systems
In biological research, this compound can be employed to investigate the effects of halogenated benzylamines on cellular systems. It has potential as a precursor for synthesizing bioactive molecules that may have therapeutic applications. Research indicates that derivatives of this compound could exhibit antimicrobial, antifungal, or anticancer properties, indicating its relevance in drug discovery .
Pharmaceutical Applications
Anticonvulsant and Anticancer Properties
Recent studies have highlighted the anticonvulsant properties of compounds related to this compound. For example, derivatives with similar structures have shown significant activity in seizure protection models, suggesting their potential as antiepileptic agents . Additionally, certain derivatives have been evaluated for their anticancer efficacy against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation .
Industrial Uses
Manufacture of Specialty Chemicals
In the industrial sector, this compound is utilized in producing dyes and pigments due to its unique chemical properties. Its versatility makes it suitable for various applications in specialty chemicals, enhancing its commercial value.
Data Table: Applications Overview
| Application Area | Description | Example Use Cases |
|---|---|---|
| Chemical Synthesis | Intermediate for complex organic molecules | Synthesis of pharmaceuticals |
| Biological Research | Study effects on biological systems | Precursor for bioactive molecules |
| Pharmaceuticals | Anticonvulsant and anticancer properties | Antiepileptic drug development |
| Industrial Chemicals | Production of dyes and specialty chemicals | Manufacturing processes |
Case Studies
- Anticonvulsant Evaluation : A study assessed several benzylamine derivatives for anticonvulsant activity using the maximal electroshock seizure test. Compounds similar to this compound exhibited significant protective effects against seizures at low doses .
- Antimicrobial Testing : Research focused on the antibacterial properties of related compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations often in the low µg/mL range.
- Antitumor Efficacy : In vitro assays revealed that certain derivatives showed strong potential against melanoma cell lines, with GI50 values indicating effective cytotoxicity. This suggests further exploration for anticancer drug development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
The substitution pattern (halogen type and position) significantly influences molecular weight, boiling/melting points, and reactivity. Below is a comparative analysis of key parameters:
Key Observations:
- The bromo and chloro substituents increase molecular weight compared to non-halogenated analogs.
- Positional isomers (e.g., 2-Cl vs. 4-Cl) exhibit identical boiling points, suggesting similar intermolecular forces despite differing substitution patterns .
- The target compound’s higher molecular weight (310.62 vs. ~231.72 for chloro analogs) implies a higher boiling point than its chloro counterparts, though experimental data are lacking.
Benzyl-(4-chlorobenzyl)amine and Benzyl-(2-chlorobenzyl)amine
These compounds are synthesized via alkylation of benzylamine with halogenated benzyl halides. For example:
- Benzyl-(4-chlorobenzyl)amine is prepared by reacting 4-chlorobenzyl chloride with benzylamine in the presence of a base .
- Similarly, Benzyl-(2-chlorobenzyl)amine uses 2-chlorobenzyl chloride .
Relevance to Target Compound: The target compound could be synthesized by reacting benzylamine with 4-bromo-2-chlorobenzyl bromide.
Halogen-Dependent Reactivity
- Electron-Withdrawing Effects: Bromo and chloro groups are electron-withdrawing, activating the aromatic ring toward electrophilic substitution at meta positions. This property is critical in designing pharmaceuticals or agrochemicals .
- Nucleophilic Substitution: Bromo groups are more susceptible to displacement than chloro groups due to weaker C-Br bonds. This difference could make the target compound a better candidate for further functionalization .
Q & A
Q. What synthetic methodologies are effective for preparing Benzyl-(4-bromo-2-chlorobenzyl)amine?
- Methodological Answer : A common approach involves nucleophilic substitution of 4-bromo-2-chlorobenzyl chloride with benzylamine under basic conditions. For example, tertiary amine bases like triethylamine (TEA) facilitate deprotonation and reaction efficiency. Purification via flash chromatography (e.g., silica gel, hexane/ethyl acetate gradient) yields the target compound. Optimize stoichiometry (e.g., 1:1.2 amine-to-alkylating agent ratio) to minimize side products. Reaction progress can be monitored via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) . Key Data :
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- 1H NMR : Look for benzylic protons (δ 3.7–4.2 ppm, singlet) and aromatic protons (δ 6.8–7.4 ppm, multiplet). For example, a compound with a 2-chlorophenyl group shows distinct splitting patterns due to coupling with adjacent substituents .
- HRMS : Confirm molecular ion [M+H]+ using high-resolution mass spectrometry (e.g., expected m/z ~319.0 for C14H13BrClN). Discrepancies >2 ppm require re-evaluation of purity or isotopic patterns .
- IR : Absence of N-H stretches (~3300 cm⁻¹) confirms successful alkylation .
Q. What are the critical physicochemical properties of this compound?
- Methodological Answer : Key properties include:
- Boiling Point : Estimated via reduced-pressure distillation (e.g., 339–361 K at 0.004–0.013 bar) .
- Solubility : Sparingly soluble in water; highly soluble in polar aprotic solvents (e.g., DMSO, DMF).
- Stability : Susceptible to photodegradation; store in amber vials under inert atmosphere.
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this amine?
- Methodological Answer : Crystallize the compound via vapor diffusion (e.g., dichloromethane/pentane). Use SHELXL for structure refinement, leveraging Hirshfeld atom refinement (HAR) for accurate H-atom positioning. Validate bond lengths (C-Br: ~1.9 Å; C-Cl: ~1.7 Å) and torsion angles against similar benzylamine derivatives . Example Data :
| Parameter | Value |
|---|---|
| Space Group | P21/c |
| R-factor | <0.05 |
Q. How to address low reaction yields in large-scale synthesis?
- Methodological Answer :
Q. How to resolve contradictions in reported spectral data?
- Methodological Answer : Cross-validate using orthogonal techniques:
- Variable Pressure NMR : Assess solvent effects (e.g., DMSO vs. CDCl3) on chemical shifts.
- Dynamic HPLC : Detect enantiomeric impurities that may skew integration ratios .
- Theoretical Calculations : Compare experimental IR stretches with DFT-predicted values (e.g., B3LYP/6-31G*) .
Q. What computational strategies predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- DFT Modeling : Calculate Fukui indices to identify electrophilic sites (e.g., Br, Cl substituents).
- Molecular Dynamics : Simulate solvation effects in DMSO to predict SN2 reactivity .
Example Data :
| Parameter | Value (kcal/mol) |
|---|---|
| ΔG‡ (SN2) | 18.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
